N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Crystallographic Studies
The compound N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is part of a class of compounds exhibiting unique structural features, as demonstrated in crystallographic studies. For example, Sethusankar et al. (2002) examined a related compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, highlighting its planar imidazolidine-2,4-dione system and the angles formed between its molecular planes. These structural properties can be crucial for understanding the interaction of such compounds with biological targets (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
2. Hypoglycemic Activity
Compounds with structural similarities to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide have been explored for their hypoglycemic activity. Nikaljea, Choudharia, and Une (2012) synthesized and evaluated novel derivatives for their hypoglycemic effects in an animal model, indicating potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
3. Antioxidant and Anti-inflammatory Activities
Research by Koppireddi et al. (2013) on related N-substituted acetamide derivatives highlighted their antioxidant and anti-inflammatory properties. This suggests that similar compounds, including N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide, may have therapeutic potential in managing oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
4. Coordination Complexes and Antioxidant Activity
In another study, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, structurally similar to the compound , and assessed their antioxidant activities. These findings suggest potential applications in developing coordination complexes with health-promoting properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
5. Computational and Pharmacological Evaluation
Faheem (2018) conducted computational and pharmacological evaluations on heterocyclic derivatives, including structures related to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide. This research encompassed toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, further demonstrating the diverse therapeutic potential of such compounds (Faheem, 2018).
Mécanisme D'action
Target of Action
A similar compound, 2-(4-methoxyphenyl)acetamide, is known to interact withAralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain in Alcaligenes faecalis .
Mode of Action
It is known that 2-(4-methoxyphenyl)acetamide oxidizes primary aromatic amines and, more slowly, some long-chain aliphatic amines .
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(13-8-10-15(26-2)11-9-13)17(24)22(18(25)21-19)12-16(23)20-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMZDVMQYGQNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.